![molecular formula C28H42O2 B1211352 [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- CAS No. 128-38-1](/img/structure/B1211352.png)
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)-
概要
説明
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- (hereafter referred to as BP-DME) is a synthetic organic compound that has been studied extensively in the scientific community. BP-DME has a wide range of applications, including use in organic synthesis, drug development, and biochemistry. BP-DME has a unique chemical structure, which allows it to interact with other molecules in a variety of ways. This compound is of great interest to scientists due to its potential for use in a variety of applications. In
科学的研究の応用
Pharmaceutical and Food Industry
Ethyl 712, also known as Ethyl Cellulose (EC), is a non-toxic and biodegradable polymer that has attracted attention in the food and pharmaceutical sectors . It has unique properties such as oleogel formation, delivery of active components, and film-forming ability . EC-based oleogels have great promise for replacing unhealthy hydrogenated oils in food products . The EC emulgel could be used as a fat replacer in different food and drug formulations and also for encapsulation of active components .
Material Science
Cellulose-based functional materials, including Ethyl 712, are being explored for their potential to replace petroleum resources, yielding a diverse array of high-value materials . These materials include cellulose spheres, cellulose hydrogels, cellulose aerogels, cellulose films, and cellulose-derived carbon materials . They find versatile utility across diverse research domains and practical applications, including self-healing, shape memory, drug delivery, and other renewable/sustainable materials .
Chemical Synthesis
Ethyl 712 has been used in the synthesis of acrylate (AEC), an ethyl cellulose-based macromonomer . This was achieved through the esterification reaction between ethyl cellulose and acryloyl chloride .
Covalent Organic Frameworks
[1,1’-Biphenyl]-4,4’-diol, 3,3’,5,5’-tetrakis(1,1-dimethylethyl)-, is used in the synthesis of covalent organic frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering . Their applications include gas storage, separation, sensing, catalysis, proton conduction, drug delivery, energy storage, and optoelectronic devices .
Catalysis
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone, synthesized from the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, has been found to catalyze the liquid-phase oxidation of sodium sulfide with oxygen more efficiently than 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone .
Electronic Transport Properties
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone has been investigated for its electronic transport properties as an optical molecular switch .
特性
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOYMOAPJZYXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073160 | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
CAS RN |
128-38-1 | |
| Record name | 4,4′-Bis(2,6-di-tert-butylphenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(2,6-di-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 712 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85N5VOL1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of alkali metal cations influence the electron transfer rate from BPH2 to the polyoxometalate acceptor?
A1: Research indicates that larger alkali metal cations like K+ lead to faster electron transfer rates from BPH2 to the polyoxometalate acceptor (α-SiV(V)W(11)O(40)(5-)) compared to smaller cations like Li+. [, ] This is because larger cations form more stable and compact solvent-separated ion pairs with the acceptor anion. These ion pairs exhibit higher electron affinities, facilitating faster electron transfer kinetics. [, ]
Q2: What experimental techniques were employed to investigate the electron transfer mechanism between BPH2 and the polyoxometalate acceptor?
A2: The researchers utilized a combination of techniques including GC-MS, 1H, 7Li, and 51V NMR, and UV-vis spectroscopy to meticulously analyze the reaction mechanism. [, ] They confirmed the formation of 1:1 ion pairs between the acceptor and alkali metal cations, determined the kinetic and thermodynamic parameters of these interactions, and studied the effect of cation size on the electron transfer process. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


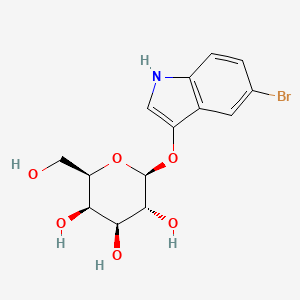
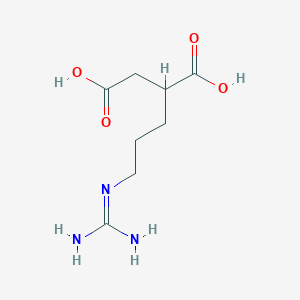
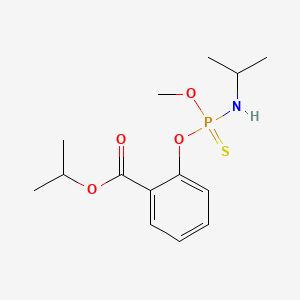

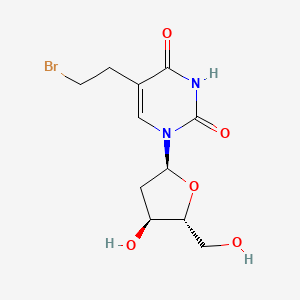


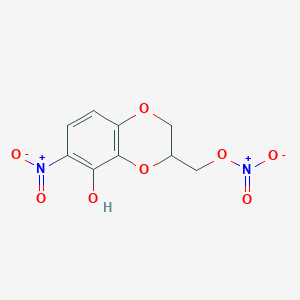
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)



